(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine
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Overview
Description
(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine is a chemical compound with the molecular formula C19H31NO. It is a derivative of androstan, a steroid hormone. This compound is known for its unique structure, which includes an oxime functional group attached to the 11th carbon of the androstan backbone. The presence of the oxime group imparts distinct chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine typically involves the reaction of 5alpha-Androstan-11-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime bond . The general reaction scheme is as follows:
5alpha-Androstan-11-one+NH2OH⋅HCl→5alpha-Androstan-11-one oxime+H2O+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its potential role in modulating steroid hormone activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of (NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as steroid receptors. The oxime group can modulate the binding affinity of the compound to these receptors, influencing their activity. Additionally, the compound may affect various signaling pathways involved in steroid hormone regulation .
Comparison with Similar Compounds
Similar Compounds
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Androstanedione: A precursor in the biosynthesis of androgens and estrogens.
5alpha-Androstan-3beta,17alpha-diol: A metabolite of testosterone with androgenic activity
Uniqueness
(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine is unique due to the presence of the oxime functional group at the 11th carbon position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar steroidal compounds .
Properties
CAS No. |
14475-43-5 |
---|---|
Molecular Formula |
C19H31NO |
Molecular Weight |
289.463 |
IUPAC Name |
(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine |
InChI |
InChI=1S/C19H31NO/c1-18-10-5-7-15(18)14-9-8-13-6-3-4-11-19(13,2)17(14)16(12-18)20-21/h13-15,17,21H,3-12H2,1-2H3/b20-16-/t13-,14+,15+,17-,18+,19+/m1/s1 |
InChI Key |
PSXWHCXWIAJKDB-NVCUDCJISA-N |
SMILES |
CC12CCCC1C3CCC4CCCCC4(C3C(=NO)C2)C |
Synonyms |
5α-Androstan-11-one oxime |
Origin of Product |
United States |
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